SGI-1027

Descripción general

Descripción

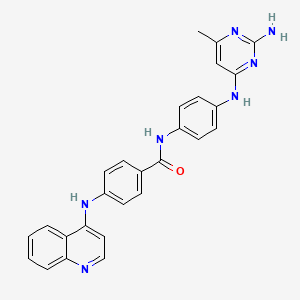

SGI-1027 es un nuevo inhibidor de moléculas pequeñas basado en quinolina de las enzimas de metiltransferasa del ADN (DNMT). Es conocido por su capacidad para inhibir la actividad de DNMT y reactivar los genes supresores tumorales, lo que lo convierte en un compuesto prometedor en la investigación del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

SGI-1027 se sintetiza a través de una serie de reacciones químicas que involucran derivados de quinolina. La preparación implica la reacción de 4-(2-amino-6-metilpirimidin-4-ilamino)fenilamina con ácido 4-quinolinocarboxílico en condiciones específicas para formar el producto final .

Métodos de producción industrial

Si bien los métodos detallados de producción industrial no están ampliamente documentados, la síntesis generalmente implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad y el rendimiento deseados del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

SGI-1027 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.

Reacciones de oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de quinolina sustituidos .

Aplicaciones Científicas De Investigación

SGI-1027 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina:

Investigación del cáncer: Se utiliza para estudiar la inhibición de las enzimas de metiltransferasa del ADN y la reactivación de los genes supresores tumorales.

Desarrollo de fármacos: El compuesto se investiga por su potencial como agente terapéutico en el tratamiento de varios cánceres, incluido el carcinoma hepatocelular y el cáncer cervical.

Mecanismo De Acción

SGI-1027 inhibe las enzimas de metiltransferasa del ADN compitiendo con el cofactor S-adenosil-L-metionina (AdoMet) por el sitio de unión de la enzima. Esta inhibición evita la metilación del ADN, lo que lleva a la reactivación de los genes supresores tumorales silenciados. El compuesto apunta principalmente a DNMT1, DNMT3A y DNMT3B .

Comparación Con Compuestos Similares

Compuestos similares

- 5-Azacitidina (5-AZA)

- 5-Aza-2’-desoxicitidina (DAC)

- MC3353

- RG-108

Singularidad

SGI-1027 es único debido a su estructura no nucleosídica y su capacidad para inhibir selectivamente DNMT1 sin causar hipometilación en todo el genoma o citotoxicidad significativa. En comparación con los análogos de nucleósidos como la 5-Azacitidina y la 5-Aza-2’-desoxicitidina, this compound ofrece un enfoque más específico con menos efectos fuera del objetivo .

Actividad Biológica

SGI-1027 is a quinoline-based compound recognized for its role as a DNA methyltransferase (DNMT) inhibitor. It has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability and apoptosis, and implications for cancer therapy.

This compound primarily functions as a non-nucleoside inhibitor of DNMTs, specifically targeting DNMT1, DNMT3A, and DNMT3B. Research indicates that this compound acts by competing with the cofactor S-adenosyl-l-methionine (AdoMet) while exhibiting a weak interaction with DNA itself. This unique mechanism allows this compound to inhibit aberrant DNA methylation patterns often observed in cancer cells .

Inhibition Characteristics

- Type of Inhibition : this compound demonstrates AdoMet non-competitive and DNA competitive inhibition properties.

- IC50 Values : The inhibitory concentration (IC50) values for this compound range from 6 to 13 µM for various DNMTs, indicating effective inhibition at micromolar concentrations .

Effects on Cell Viability and Apoptosis

Recent studies have highlighted the significant effects of this compound on cell viability and apoptosis in various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.

Cell Viability Studies

In vitro assays using Huh7 human liver cancer cells demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The MTS assay results indicated an IC50 value of approximately 27.30 µM after 24 hours of treatment .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control (DMSO) | 100 |

| 10 | 96.33 |

| 20 | 66.51 |

| 30 | 53.43 |

Apoptosis Induction

Flow cytometry analysis revealed that this compound induces apoptosis in Huh7 cells, with significant increases in apoptotic cell populations at higher concentrations:

| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

|---|---|---|

| Control (DMSO) | 3.24 | 0.00 |

| 10 | 3.67 | 0.00 |

| 20 | 33.49 | 8.00 |

| 30 | 46.57 | 12.00 |

The apoptosis pathway was confirmed through the downregulation of Bcl-2 and upregulation of BAX protein expressions, indicating a mitochondrial-mediated apoptotic mechanism .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Hepatocellular Carcinoma : A study focused on Huh7 cells demonstrated that this compound effectively induces apoptosis without significantly altering cell cycle phases, suggesting a direct apoptotic effect rather than cell cycle arrest .

- Atherosclerosis : Research involving nanoparticles loaded with this compound showed anti-inflammatory effects in THP-1 cells, indicating potential applications beyond oncology .

- Renal Cancer : In renal cancer models, this compound exhibited higher cytotoxicity compared to normal renal cells, highlighting its selective action against cancerous tissues .

Propiedades

IUPAC Name |

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYLKMKIVWJAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.